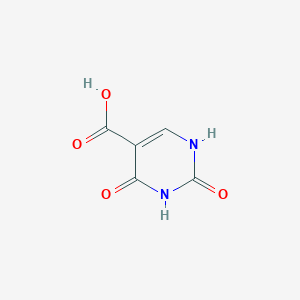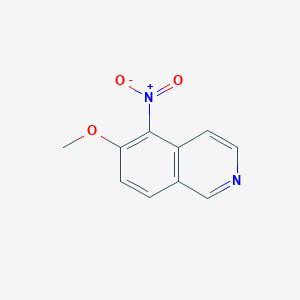
2,4-Diamino-6-piperidinopyrimidine
Overview
Description
Tazobactam sodium is a pharmaceutical compound that functions as a beta-lactamase inhibitor. It is commonly used in combination with other antibiotics, such as piperacillin, to enhance their efficacy by preventing the degradation of the antibiotic by beta-lactamase enzymes produced by bacteria .
Mechanism of Action
Target of Action
2,4-Diamino-6-piperidinopyrimidine, also known as Minoxidil, primarily targets the vascular adenosine triphosphate-sensitive potassium channels (K ATP) . It also targets the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) , which is an important drug target in anti-tuberculosis drug development .
Biochemical Pathways
The activation of K ATP channels by this compound leads to the reduction of vascular resistance, thereby lowering blood pressure . In the case of tuberculosis treatment, the compound inhibits mt-DHFR, a key enzyme in the folate pathway, thereby disrupting the synthesis of nucleic acids and proteins in Mycobacterium tuberculosis .
Pharmacokinetics
It’s known that the compound’s bioavailability and solubility can be influenced by its interaction with other molecules, such as β-cyclodextrin .
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . Additionally, it has been observed to cause hair growth, acting as a hypertrichotic agent . In the context of tuberculosis treatment, the compound shows anti-tubercular activity against Mycobacterium tuberculosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with the cell wall of Mycobacterium tuberculosis can affect its ability to function at the whole cell level . Furthermore, the compound’s solubility and stability can be influenced by its interaction with other molecules in its environment, such as β-cyclodextrin .
Biochemical Analysis
Biochemical Properties
2,4-Diamino-6-piperidinopyrimidine plays a role in biochemical reactions, particularly in the context of hair growth and vasodilation . It interacts with various enzymes and proteins, including the vascular adenosine triphosphate-sensitive potassium channels (K ATP ) . These interactions are crucial for its function as a vasodilator .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. For instance, it directly induces proliferation of the dermal papilla cells and exerts a vasodilator effect on the hair follicles . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is a K ATP channel-opener, which is associated with the increase in prostaglandin PGE-2 production in the dermal papilla .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound has good stability
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, a 5% solution of the compound has been shown to promote hair re-growth efficiently
Metabolic Pathways
This compound is involved in metabolic pathways related to hair growth and vasodilation
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tazobactam sodium involves several steps. One method includes dissolving tazobactam acid in cooling water at 6-15°C, mixing it with a salt-forming agent solution while controlling the temperature, and then lyophilizing the solution to obtain tazobactam sodium powder . Another method involves using potassium permanganate and glacial acetic acid to form a dual oxide solution, which is then reacted with concentrated sulfuric acid to obtain tazobactam sodium .
Industrial Production Methods: Industrial production of tazobactam sodium typically involves the use of phase transfer catalysts and specific reaction conditions to ensure high yield and purity. For example, the use of crown ether as a phase transfer catalyst and potassium iodide as a catalyst for triazole formation has been shown to improve the stability and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Tazobactam sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the synthesis of tazobactam sodium include potassium permanganate, glacial acetic acid, concentrated sulfuric acid, and phase transfer catalysts like crown ether . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation.
Major Products Formed: The major product formed from these reactions is tazobactam sodium itself, which is used in combination with antibiotics like piperacillin to treat bacterial infections .
Scientific Research Applications
Tazobactam sodium has a wide range of scientific research applications. It is used to investigate the mechanism of action of beta-lactamase inhibitors and to explore the biochemical and physiological impacts of antibiotics . Additionally, it is employed in studies on bacterial resistance and the effects of antibiotics on bacterial cell wall synthesis . In medicine, tazobactam sodium is used in combination with other antibiotics to treat various bacterial infections, including those caused by Pseudomonas aeruginosa .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tazobactam sodium include other beta-lactamase inhibitors such as clavulanic acid, sulbactam, and avibactam .
Uniqueness: Tazobactam sodium is unique in its ability to inhibit a broad spectrum of beta-lactamase enzymes, including those belonging to the SHV-1 and TEM groups . This broad-spectrum inhibition makes it particularly effective when combined with antibiotics like piperacillin, providing enhanced antibacterial coverage .
References
Properties
IUPAC Name |
6-piperidin-1-ylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFIEHIRBSTAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345669 | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24867-26-3 | |
| Record name | 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24867-26-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAP23999WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)



![4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one](/img/structure/B16230.png)




![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)


